rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine
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Overview
Description
rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine is a complex organic compound belonging to the class of heterocyclic compounds It features a fused bicyclic structure with a furo[3,2-b]pyridine core and a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine typically involves multi-step organic reactions. One common method is the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This method is advantageous due to its broad substrate scope and mild reaction conditions.
. This method is particularly useful for assembling aza-heterocycles like pyridines.
Industrial Production Methods
Industrial production of this compound may involve scalable hydrogenation processes using heterogeneous catalysts. These methods are designed to maximize yield and stereoselectivity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using rhodium oxide or other metal catalysts.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Rhodium oxide, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated derivatives.
Scientific Research Applications
rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,7aR)-1-methyl-octahydro-1H-pyrrolo[3,2-b]pyridine
- rac-(3aR,7aR)-octahydrofuro[3,2-b]pyridine hydrochloride
- rac-(3aR,5R,7aR)-octahydrofuro[3,2-b]pyridine-5-carboxylic acid
Uniqueness
rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine is unique due to its specific stereochemistry and the presence of a phenyl substituent. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2R,3aR,7aR)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-3,5-6,11-14H,4,7-9H2/t11-,12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHKVRAIUQZFCW-JHJVBQTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC(O2)C3=CC=CC=C3)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@@H](O2)C3=CC=CC=C3)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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